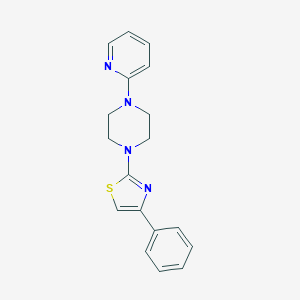![molecular formula C19H20N2O B299605 3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)
3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide, also known as PPAA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. PPAA is a synthetic compound that belongs to the class of acrylamides, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. 3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense.
Biochemical and Physiological Effects:
3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, 3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide has been shown to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide is also stable under various conditions, which makes it suitable for in vitro and in vivo studies. However, 3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. 3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide also has a low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide. One area of research is to investigate the potential use of 3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is to explore the use of 3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide in combination with other drugs for the treatment of cancer. Further studies are also needed to understand the mechanism of action of 3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide and to optimize its pharmacological properties.
Conclusion:
In conclusion, 3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide is a synthetic compound that has potential therapeutic properties. It has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective activities. 3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide has several advantages for lab experiments, but also has some limitations. Future studies will help to further elucidate the mechanism of action of 3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide and optimize its pharmacological properties.
Synthesemethoden
3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide is synthesized by reacting 3-phenylacrylic acid with pyrrolidine and phenylhydrazine. The reaction takes place in the presence of a catalyst and under controlled conditions. The product is then purified using various techniques such as column chromatography and recrystallization. The purity of the product is confirmed using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective activities. 3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Molekularformel |
C19H20N2O |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(E)-3-phenyl-N-(3-pyrrolidin-1-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H20N2O/c22-19(12-11-16-7-2-1-3-8-16)20-17-9-6-10-18(15-17)21-13-4-5-14-21/h1-3,6-12,15H,4-5,13-14H2,(H,20,22)/b12-11+ |
InChI-Schlüssel |
XBPXSYKVPWQVIC-VAWYXSNFSA-N |
Isomerische SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3 |
SMILES |
C1CCN(C1)C2=CC(=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)

![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)
![1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)

![N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B299540.png)



![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B299545.png)